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molecular formula C15H17NO3 B8310887 4-Carboxycinnamic acid piperidide

4-Carboxycinnamic acid piperidide

Cat. No. B8310887
M. Wt: 259.30 g/mol
InChI Key: YYRGJXCHYUIMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04918215

Procedure details

The acid chloride of the formula (500) and the corresponding free acid are novel and can be prepared as follows: 20.12 g (0.1 mol) of 4-bromobenzoic acid, 17.38 g (125 mmols) of acrylic acid piperidide, 25.28 g (250 mmols) of triethylamine, 0.224 g (1 mmol) of palladium acetate and 1.216 g (4 mmols) of tri-o-tolylphosphine are stirred at 115° C. for 15 minutes. The mixture is stirred with 300 ml of 2N hydrochloric acid and the crude product is filtered off. It is dissolved in 200 ml of 2N sodium hydroxide solution and the solution is filtered. 26 ml of 10N hydrochloric acid are added to the filtrate. The precipitate is filtered off, washed with water and dried. 25.27 g (98% of theory) of 4-carboxycinnamic acid piperidide are obtained in the form of white crystals; melting point 257.1° C.
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 500 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20.12 g
Type
reactant
Reaction Step Three
Quantity
17.38 g
Type
reactant
Reaction Step Three
Quantity
25.28 g
Type
reactant
Reaction Step Three
Quantity
0.224 g
Type
catalyst
Reaction Step Three
Quantity
1.216 g
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[C:11]([N:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)(=[O:14])[CH:12]=[CH2:13].C(N(CC)CC)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.Cl>[C:6]([C:5]1[CH:9]=[CH:10][C:2]([CH:13]=[CH:12][C:11]([N:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)=[O:14])=[CH:3][CH:4]=1)([OH:8])=[O:7] |f:3.4.5|

Inputs

Step One
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 500 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
20.12 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)O)C=C1
Name
Quantity
17.38 g
Type
reactant
Smiles
C(C=C)(=O)N1CCCCC1
Name
Quantity
25.28 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.224 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
1.216 g
Type
catalyst
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared
FILTRATION
Type
FILTRATION
Details
the crude product is filtered off
DISSOLUTION
Type
DISSOLUTION
Details
It is dissolved in 200 ml of 2N sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
the solution is filtered
ADDITION
Type
ADDITION
Details
26 ml of 10N hydrochloric acid are added to the filtrate
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(C=CC(=O)N2CCCCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25.27 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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